molecular formula C10H12O3S B041186 DL-3-(Benzylthio)lactic Acid CAS No. 30134-75-9

DL-3-(Benzylthio)lactic Acid

Cat. No.: B041186
CAS No.: 30134-75-9
M. Wt: 212.27 g/mol
InChI Key: YKCLLBKUBRUEQB-UHFFFAOYSA-N
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Description

Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- is an organic compound with the molecular formula C10H12O3S. This compound is characterized by the presence of a hydroxy group, a phenylmethylthio group, and a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- typically involves the reaction of 2-hydroxypropanoic acid with benzyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxy group.

    Substitution: The phenylmethylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or alkane.

Scientific Research Applications

Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- is used in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds, while the phenylmethylthio group can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity for various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-hydroxy-2-methyl-, methyl ester: Similar in structure but with a methyl ester group instead of a phenylmethylthio group.

    2-Propenoic acid, 3-phenyl-, phenylmethyl ester: Contains a phenyl group but lacks the hydroxy and thio groups.

Uniqueness

Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-benzylsulfanyl-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCLLBKUBRUEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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